GW1929 - 196808-24-9

GW1929

Catalog Number: EVT-270392
CAS Number: 196808-24-9
Molecular Formula: C30H29N3O4
Molecular Weight: 495.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW1929 is a synthetic, non-thiazolidinedione compound extensively investigated in scientific research for its ability to activate PPARγ. This nuclear receptor plays a vital role in various biological processes, including glucose and lipid metabolism, cellular differentiation, inflammation, and immune responses [, ].

Mechanism of Action

GW1929 acts as a potent and selective agonist of PPARγ, a nuclear receptor that regulates gene expression by binding to specific DNA sequences called PPAR response elements (PPREs) [, , , ]. Upon binding to GW1929, PPARγ undergoes a conformational change, allowing it to interact with coactivator proteins and initiate the transcription of target genes [, , ]. The biological effects of GW1929 are a consequence of the altered expression of these target genes, which vary depending on the cell type and context.

Applications
  • Metabolic Research: GW1929 has been used to explore PPARγ's role in glucose and lipid metabolism, demonstrating its potential in improving insulin sensitivity and reducing circulating free fatty acid levels in animal models of diabetes [, ].
  • Cardiovascular Research: Studies using GW1929 have shown its ability to modulate blood pressure, enhance vasodilation, and reduce the expression of genes involved in GPCR signaling in models of hypertension [, ].
  • Cancer Research: GW1929 has been employed to investigate the anti-tumor properties of PPARγ activation. Studies have shown its potential to inhibit cancer cell proliferation, induce apoptosis, and reduce tumor invasion in various cancer cell lines [, , ].
  • Inflammatory and Immune Responses: GW1929 is utilized to elucidate the anti-inflammatory effects of PPARγ. Research has demonstrated its ability to suppress the production of pro-inflammatory mediators and modulate the activation of macrophages in models of inflammation and sepsis [, , , , ].
  • Neurological Research: Studies employing GW1929 have shown its potential in mitigating neuronal injury and improving cognitive function in animal models of neurological disorders like Parkinson's disease [, ].
  • Muscle Wasting: GW1929 has demonstrated potential in reducing muscle wasting in animal models of cancer cachexia by increasing levels of specific transcription factors and glucose transporters [, ].
  • Ovarian Function: Research using GW1929 has shown its ability to restore ovarian function, ameliorate fibrosis, and regulate hormonal imbalances in models of polycystic ovary syndrome (PCOS) [, ].
  • Liver Fibrosis: Studies using GW1929 delivered via nanocarriers have demonstrated its potential to reduce liver fibrosis and inflammation by selectively activating PPARγ in macrophages [].
Future Directions
  • Exploring novel drug delivery strategies: Targeting GW1929 to specific cells or tissues using nanotechnology or other innovative delivery methods could enhance its efficacy and reduce potential side effects [].
  • Developing photohormones based on GW1929: Incorporating photoswitchable moieties into the structure of GW1929 could enable precise optical control of PPARγ activity, providing a powerful tool for studying its function in dynamic cellular processes [].
  • Investigating combinatorial therapies: Combining GW1929 with other pharmacological agents targeting complementary pathways could lead to synergistic therapeutic effects in complex diseases [].
  • Elucidating PPARγ-independent effects of GW1929: Further investigation into the PPARγ-independent mechanisms of GW1929, such as its interactions with other signaling pathways, could uncover new therapeutic targets [].

Troglitazone

  • Compound Description: Troglitazone is a thiazolidinedione and the first peroxisome proliferator-activated receptor gamma (PPARγ) agonist approved for the treatment of type 2 diabetes. It improves insulin sensitivity but is associated with liver toxicity and has been withdrawn from the market in many countries. []
  • Relevance: Troglitazone shares a similar mechanism of action with GW1929, activating PPARγ, but GW1929 demonstrates significantly higher potency both in vitro and in vivo. []

Rosiglitazone

  • Compound Description: Rosiglitazone is another thiazolidinedione PPARγ agonist used in treating type 2 diabetes. It improves glycemic control but carries a risk of cardiovascular events. []
  • Relevance: Rosiglitazone and GW1929 are both PPARγ agonists with antidiabetic properties. AzoRosi, a photohormone derived from Rosiglitazone, was developed and found to activate PPARγ preferentially in its light-activated cis-configuration. []

Ciglitazone

  • Compound Description: Ciglitazone, a thiazolidinedione, is a PPARγ agonist that was investigated for its antidiabetic effects but not commercialized. [, ]
  • Relevance: Like GW1929, ciglitazone is a PPARγ agonist and has demonstrated anti-inflammatory effects in the context of allergic asthma models by reducing airway inflammation. []

BRL 49653

  • Compound Description: BRL 49653 is a non-thiazolidinedione PPARγ agonist that has been studied for its antidiabetic and anti-inflammatory effects. []
  • Relevance: BRL 49653 shares a similar mechanism with GW1929 by activating PPARγ. Studies have shown that both BRL 49653 and GW1929 can inhibit the expression of the α5 integrin subunit in non-small cell lung carcinoma cells. []

15-Deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2)

  • Compound Description: 15d-PGJ2 is an endogenous prostaglandin and a natural ligand for PPARγ. It exhibits anti-inflammatory and anti-proliferative effects. [, , ]
  • Relevance: 15d-PGJ2 and GW1929 activate PPARγ, but they differ in their effects on α5 integrin expression in non-small cell lung carcinoma cells; 15d-PGJ2 does not inhibit α5 expression like GW1929 and BRL 49653. []

PGJ2

  • Compound Description: PGJ2, or prostaglandin J2, is a prostaglandin involved in inflammation. []
  • Relevance: Similar to 15d-PGJ2, PGJ2 does not demonstrate the same inhibitory effects on α5 gene expression in NSCLC cells as GW1929. []

Pioglitazone

  • Compound Description: Pioglitazone is a thiazolidinedione PPARγ agonist used to treat type 2 diabetes. It improves insulin sensitivity but might be associated with an increased risk of bladder cancer. [, ]

GW9662

  • Compound Description: GW9662 is a selective PPARγ antagonist used in research to block the effects of PPARγ agonists. [, , , , ]
  • Relevance: GW9662 serves as a pharmacological tool to counteract the effects of GW1929 and other PPARγ agonists, helping to confirm the involvement of PPARγ in various biological processes. []

T0070907

  • Compound Description: T0070907 is a potent and selective PPARγ antagonist used in research to investigate the role of PPARγ. [, ]
  • Relevance: T0070907 serves as a tool to inhibit PPARγ, allowing researchers to delineate the specific effects of GW1929 and other PPARγ agonists. []

GW7647

  • Compound Description: GW7647 is a potent and selective PPARα agonist used in research to investigate the role of PPARα in lipid metabolism and inflammation. [, ]
  • Relevance: GW7647 activates PPARα, contrasting with GW1929, a PPARγ agonist. Studies have shown that both GW7647 and GW1929, through their respective PPAR targets, can influence macrophage activation. []

Fenofibrate

  • Compound Description: Fenofibrate is a fibrate class PPARα agonist used to treat dyslipidemia. It primarily lowers triglyceride levels and raises HDL cholesterol. []
  • Relevance: Fenofibrate, like GW7647, is a PPARα agonist, contrasting with the PPARγ agonist activity of GW1929. Both Fenofibrate and GW7647 have been shown to inhibit classical macrophage activation. []

Clofibrate

  • Compound Description: Clofibrate is a fibrate-class PPARα agonist that was previously used to treat dyslipidemia. It has largely been replaced by safer alternatives due to side effects. []
  • Relevance: Clofibrate serves as another example of a PPARα agonist, contrasting with GW1929, which activates PPARγ. []

L-165,041

  • Compound Description: L-165,041 is a selective PPARβ/δ agonist used in research to study the role of PPARβ/δ in lipid metabolism and inflammation. []
  • Relevance: L-165,041 acts as a PPARβ/δ agonist, contrasting with GW1929's PPARγ agonist activity. This difference highlights the distinct biological roles and potential therapeutic applications of PPAR subtypes. []

Properties

CAS Number

196808-24-9

Product Name

GW1929

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid

Molecular Formula

C30H29N3O4

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1

InChI Key

QTQMRBZOBKYXCG-MHZLTWQESA-N

SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

GW 1929
GW-1929
GW1929

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Isomeric SMILES

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.